molecular formula C16H12N2O5 B2584639 N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1105240-67-2

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2584639
CAS No.: 1105240-67-2
M. Wt: 312.281
InChI Key: QXBVABVEOPSAQA-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a unique combination of furan, isoxazole, and benzo[d][1,3]dioxole moieties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available furan-2-carboxylic acid, isoxazole derivatives, and benzo[d][1,3]dioxole-5-carboxylic acid.

    Step 1 Formation of Isoxazole Derivative: The furan-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride. This intermediate then reacts with hydroxylamine hydrochloride to form the isoxazole ring.

    Step 2 Coupling Reaction: The isoxazole derivative is then coupled with benzo[d][1,3]dioxole-5-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Step 3 Amidation: The final step involves the amidation reaction where the isoxazole derivative is reacted with an amine to form N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The isoxazole ring can be reduced to form corresponding amines.

    Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of isoxazole.

    Substitution: Halogenated or nitrated benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its unique structure.

    Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its ability to interact with active sites.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide
  • N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
  • N-((5-(pyridin-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Uniqueness

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to thiophene or pyridine analogs. This uniqueness can lead to different biological activities and applications in various fields.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c19-16(10-3-4-13-14(6-10)22-9-21-13)17-8-11-7-15(23-18-11)12-2-1-5-20-12/h1-7H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBVABVEOPSAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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